molecular formula C13H15NO2 B7969316 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid

Cat. No.: B7969316
M. Wt: 217.26 g/mol
InChI Key: QBADABGHIJYWHV-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid typically involves the modification of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and refluxing in methanol.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-6-carboxaldehyde
  • Methyl indole-5-carboxylate
  • Indole-6-carboxylic acid

Comparison: 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

IUPAC Name

5-methyl-1-propan-2-ylindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)14-5-4-10-6-9(3)11(13(15)16)7-12(10)14/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBADABGHIJYWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)N(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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